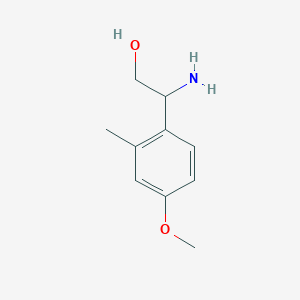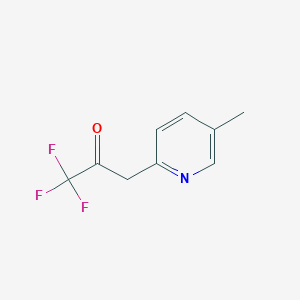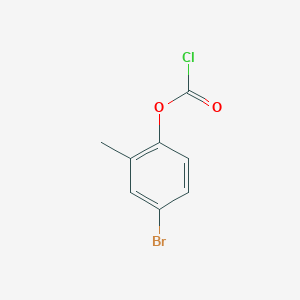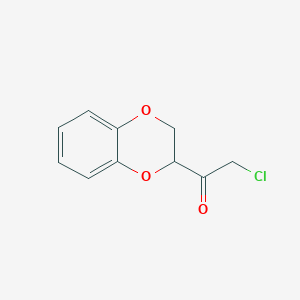
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone typically involves the chlorination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for 2-3 hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF) are used under inert atmosphere conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, or chromium trioxide (CrO₃) in acetic acid are used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases like Alzheimer’s and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone can be compared with other similar compounds, such as:
1,4-Benzodioxan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a chloro group.
2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains an amine group instead of a chloro group.
6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of a chloro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
1014-19-3 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
2-chloro-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone |
InChI |
InChI=1S/C10H9ClO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2 |
Clave InChI |
GGYILPUWMPSRRH-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
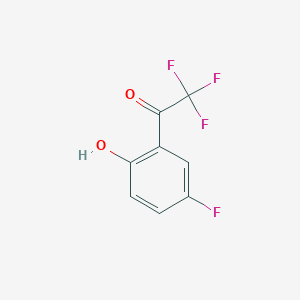
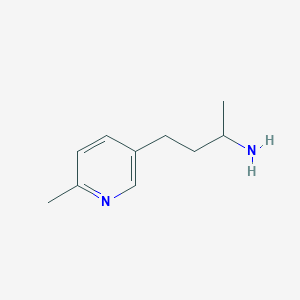
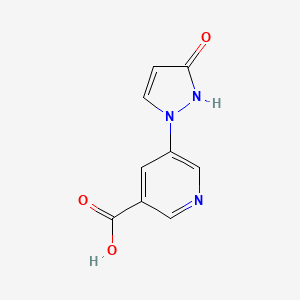
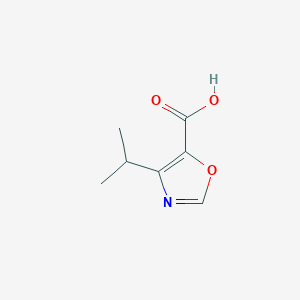
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)



